molecular formula C10H14BF2NO2S B13627213 2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B13627213
M. Wt: 261.10 g/mol
InChI Key: CCOWUVHOQSLICV-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boronate-containing heterocyclic compound featuring a thiazole core substituted with a difluoromethyl group at position 2 and a pinacol boronate ester at position 3. This structure is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems for pharmaceuticals and materials science .

Properties

Molecular Formula

C10H14BF2NO2S

Molecular Weight

261.10 g/mol

IUPAC Name

2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C10H14BF2NO2S/c1-9(2)10(3,4)16-11(15-9)6-5-14-8(17-6)7(12)13/h5,7H,1-4H3

InChI Key

CCOWUVHOQSLICV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Strategies

General Synthetic Route

The preparation of this compound typically involves the following steps:

  • Step 1: Introduction of the Difluoromethyl Group
    The difluoromethyl group can be introduced onto the thiazole ring via electrophilic or nucleophilic fluorination methods or by using difluoromethylated building blocks in cross-coupling reactions.

  • Step 2: Installation of the Boronic Acid Pinacol Ester
    The boronic acid pinacol ester group is usually introduced via transition-metal catalyzed borylation of a halogenated thiazole precursor, often using bis(pinacolato)diboron.

Detailed Preparation Methods

Method A: Palladium-Catalyzed Borylation of Halogenated Thiazole
  • Starting Material: 2-(Difluoromethyl)-5-bromothiazole or 2-(Difluoromethyl)-5-chlorothiazole
  • Reagents:
    • Bis(pinacolato)diboron (1.5 equivalents)
    • Potassium acetate (3 equivalents)
    • Palladium catalyst such as Pd(dppf)Cl2 (0.1 equivalents)
    • Solvent: Anhydrous 1,4-dioxane
  • Conditions:
    • Reaction under nitrogen atmosphere
    • Heating at 90-95 °C for 0.5 to 2 hours
  • Work-up:
    • Cooling to room temperature
    • Aqueous acid treatment (e.g., 3 M HCl) to quench reaction
    • Basification to pH 10-11 with NaOH
    • Extraction with ethyl acetate
    • Drying over anhydrous sodium sulfate
    • Purification by silica gel column chromatography
  • Outcome: Formation of 2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole with high purity (>95%)
Method B: Cross-Coupling Using Preformed Boronic Ester
  • Starting Material: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
  • Difluoromethylation:
    • Electrophilic difluoromethylation using reagents such as difluoromethyl sulfonium salts or difluoromethyl halides under palladium or copper catalysis
    • Alternatively, nucleophilic difluoromethylation via difluoromethyl anion equivalents
  • Catalysts: Pd-based catalysts with appropriate ligands such as XPhosPdG2
  • Reaction Conditions:
    • Anhydrous solvents (e.g., dioxane)
    • Mild heating (80-95 °C)
    • Nitrogen atmosphere
  • Purification: Similar chromatographic methods as above
  • Notes: This method allows late-stage functionalization, useful for complex molecule synthesis

Typical Reaction Conditions and Analytical Characterization

Parameter Typical Value/Condition
Catalyst Pd(dppf)Cl2 or XPhosPdG2 (5-10 mol%)
Base Potassium acetate or potassium phosphate
Solvent Anhydrous 1,4-dioxane
Temperature 90-95 °C
Reaction Time 0.5 - 15 hours depending on step
Atmosphere Nitrogen
Work-up Acid quench (3 M HCl), basification (pH 10-11)
Purification Silica gel column chromatography
Purity of final compound >95% (confirmed by HPLC)
Characterization NMR (1H, 13C, 19F), HRMS, MALDI-ToF, HPLC

Research Findings and Notes

  • The boronic acid pinacol ester moiety is stable and amenable to Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry.

  • Difluoromethylation is a challenging step due to the reactivity of fluorine substituents; however, modern palladium-catalyzed methods allow efficient incorporation under relatively mild conditions.

  • The purification by silica gel chromatography and the use of anhydrous solvents under inert atmosphere are essential to prevent hydrolysis of the boronic ester group.

  • Analytical data such as 19F NMR confirms the presence of the difluoromethyl group, typically showing characteristic chemical shifts and coupling patterns.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Advantages Limitations
Pd-catalyzed borylation Bis(pinacolato)diboron, KAc Pd(dppf)Cl2 90-95 °C, 0.5-2 h Direct borylation of halide Requires halogenated precursor
Late-stage difluoromethylation Difluoromethyl reagent, boronic ester Pd catalyst (XPhosPdG2) 80-95 °C, inert atmosphere Allows late-stage functionalization Difluoromethylation can be tricky

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The dioxaborolane moiety can form reversible covalent bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Thiazole-Based Boronate Esters

  • 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole ():
    Substitution with methyl (C4) and phenyl (C2) groups reduces electron-withdrawing effects compared to the difluoromethyl group. The phenyl group may enhance π-π stacking in solid-state applications but could reduce solubility in polar solvents.

  • 2-(3-Hexylthiophen-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (): The hexylthiophene substituent introduces steric bulk and extended conjugation, favoring applications in organic electronics.

Heterocyclic Boronate Analogs

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (): Replacing thiazole with benzoisoxazole alters the electronic environment.
  • 2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ():
    Pyridine’s electron-deficient nature decreases boronate reactivity in cross-couplings relative to thiazole. The difluoromethyl group’s electronegativity further modulates this effect, highlighting the thiazole core’s advantage in electron-rich systems .

Physicochemical Properties

Property Target Compound 4-Methyl-2-phenyl Analog () Pyridine Derivative ()
Molecular Weight 255.07 g/mol 301.21 g/mol 255.07 g/mol
LogP (Predicted) 2.1 (moderate lipophilicity) 3.5 (higher lipophilicity) 1.8 (lower lipophilicity)
Solubility Moderate in DMSO/THF Low in polar solvents High in polar solvents
Thermal Stability Stable to 150°C Stable to 130°C Stable to 120°C

The difluoromethyl group reduces lipophilicity compared to phenyl substituents, enhancing aqueous compatibility for pharmaceutical applications.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The thiazole core’s electron-rich nature accelerates transmetallation compared to pyridine derivatives. For example, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[2,1-b]thiazole () demonstrates superior coupling efficiency with aryl halides, achieving >90% conversion under mild conditions .
  • Hydrolytic Stability : The difluoromethyl group’s electronegativity may slightly increase susceptibility to hydrolysis compared to alkyl-substituted boronates, necessitating inert storage conditions .

Biological Activity

2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16BF2NO2
  • Molecular Weight : 255.07 g/mol
  • CAS Number : 1220696-57-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been noted for:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits activity against various bacterial strains, including multidrug-resistant organisms.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds were reported between 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential:

  • A related compound displayed potent activity against cancer cell lines with IC50 values indicating effective growth inhibition in MDA-MB-231 triple-negative breast cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated:

  • Effective inhibition of bacterial growth with MIC values comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on thiazole derivatives showed promising results in inhibiting cell proliferation:

  • The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Pharmacokinetic Properties

The pharmacokinetics of thiazole derivatives are crucial for understanding their therapeutic potential:

  • Absorption and Distribution : Studies suggest moderate absorption rates with favorable distribution profiles in vivo.
  • Metabolism : The metabolic pathways involve phase I and phase II reactions leading to various metabolites with differing biological activities.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialMRSA4–8 μg/mL
AnticancerMDA-MB-231 (TNBC)IC50 = 0.126 μM
Non-cancer (MCF10A)IC50 = 11.73 μM

Q & A

Q. Experimental validation :

  • Compare coupling efficiencies (e.g., Suzuki-Miyaura) with non-fluorinated analogs. Fluorinated derivatives show ~20% higher yields in aryl-aryl bond formation .

Advanced: What strategies mitigate hydrolytic instability of the dioxaborolan-2-yl group during aqueous-phase biological assays?

Answer:

  • Formulate in aprotic solvents (e.g., DMSO) at concentrations ≤10 mM to minimize water contact .
  • Add Lewis acids (e.g., MgSO₄) to sequester water in reaction mixtures .
  • Use pH buffers (pH 6–7) to avoid acidic/alkaline hydrolysis .

Advanced: How can computational modeling predict this compound's interactions with biological targets (e.g., kinases)?

Methodology:

  • Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the boronic ester as a warhead for covalent binding .
  • MD simulations (AMBER/GROMACS) assess binding stability under physiological conditions (e.g., solvation effects) .
  • Compare with analogs (e.g., pyridine-boronic esters) to identify selectivity trends .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Store at -20°C in amber glass vials to prevent light-induced degradation .
  • Use desiccants (silica gel) to avoid moisture absorption, which hydrolyzes the boronic ester .
  • Confirm stability via HPLC every 3 months ; degradation >5% warrants repurification .

Advanced: How does the thiazole ring's electronic profile affect its catalytic activity in transition-metal-mediated reactions?

Answer:
The thiazole’s electron-deficient nature :

  • Facilitates oxidative addition with Pd(0) catalysts in cross-coupling .
  • π-backbonding with metals (e.g., Ru or Rh) enhances catalytic turnover in hydrogenation .

Q. Data example :

CatalystReaction TypeYield (Fluorinated vs. Non-fluorinated)
Pd(PPh₃)₄Suzuki-Miyaura85% vs. 65%
RuCl₂(PPh₃)₃Transfer Hydrogenation72% vs. 58%

Basic: What purification methods are optimal for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for boronic ester retention .
  • Recrystallization : Dissolve in hot ethanol, cool to -20°C for crystal formation (purity >98%) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for analytical-scale purification .

Advanced: What mechanistic insights explain contradictions in catalytic activity between batch and flow reactor conditions?

Answer:

  • Mass transfer limitations in batch reactors reduce catalyst-substrate contact, lowering yields.
  • Flow reactors improve heat distribution and mixing, enhancing reaction consistency .

Q. Case study :

  • Batch: 65% yield (Pd leaching observed).
  • Flow: 89% yield (steady-state Pd concentration maintained) .

Advanced: How do steric effects from the tetramethyl dioxaborolan group influence regioselectivity in multi-component reactions?

Answer:

  • The bulky dioxaborolan directs electrophilic attacks to the thiazole C-2 position (less steric hindrance) .
  • DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol energy barrier difference between C-2 and C-4 adducts .

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